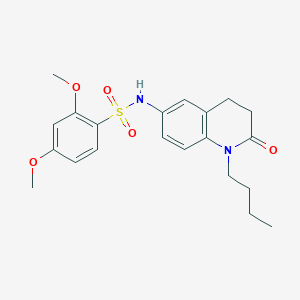

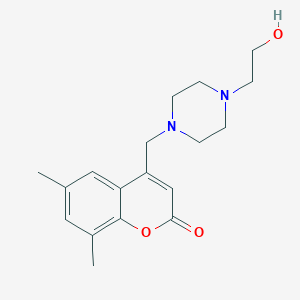

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

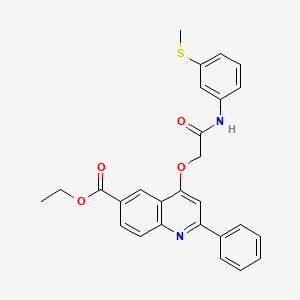

“1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one” is a compound that belongs to the class of imidazolidin-2-ones . Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous research efforts due to their wide applications. The most common approaches to imidazolidin-2-one derivatives include: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives and (4) aziridine ring expansion .Molecular Structure Analysis

The molecular formula of “this compound” is C10H10ClN3O2 . The InChI code for this compound is 1S/C10H13N3O/c1-7-2-3-8 (6-9 (7)11)13-5-4-12-10 (13)14/h2-3,6H,4-5,11H2,1H3, (H,12,14) .Chemical Reactions Analysis

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are also useful as chiral auxiliaries for asymmetric transformations .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 239.66 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Synthesis and Structural Analysis

Imidazolidin-4-ones, including compounds structurally related to 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one, are known for their utility in bioactive oligopeptides, serving as proline surrogates or protecting the N-terminal amino acid against hydrolysis. A study highlighted unexpected stereoselectivity in synthesizing these compounds, demonstrating the crucial role of intramolecular hydrogen bonds (Ferraz et al., 2007).

Controlled Release and Slow Release Applications

Imidazolidin-4-ones have been investigated as hydrolytically cleavable precursors for the slow release of bioactive volatile carbonyl derivatives, such as fragrant aldehydes and ketones (Trachsel et al., 2012). This property makes them suitable for practical applications in fragrance delivery and potentially in drug delivery systems.

Biological Activities

Research has identified imidazolidin-4-one derivatives with a variety of biological activities, including antimalarial, antiproliferative, and organocatalytic applications. These compounds have been utilized in peptidomimetics and as chiral auxiliaries for synthesizing amino acids and other significant compounds (Xu et al., 2010).

Antimicrobial and Antifungal Properties

Some derivatives, such as 5-chloroarylidene-2-amino substituted derivatives of imidazoline-4-one, have shown antimycobacterial effects against Mycobacterium tuberculosis and other bacteria and fungi strains. These findings underscore the potential of imidazolidin-4-one derivatives in developing new antimicrobial agents (Szymańska et al., 2002).

Corrosion Inhibition

The electrochemical behavior of imidazoline derivatives has been evaluated for their corrosion inhibition efficiency in acid media, suggesting potential applications in protecting metals against corrosion (Cruz et al., 2004).

作用機序

将来の方向性

Imidazolidin-2-ones, including “1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one”, have potential for further exploration due to their wide range of applications in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future research could focus on developing more sustainable and efficient protocols for the synthesis of these heterocycles .

特性

IUPAC Name |

1-(3-amino-4-chlorobenzoyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJHPVLXUWFEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

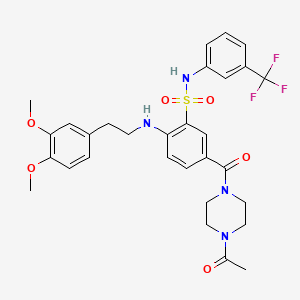

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)

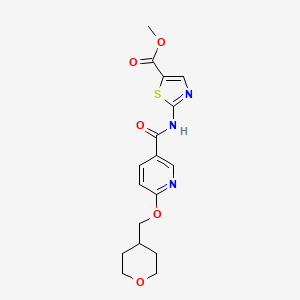

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)

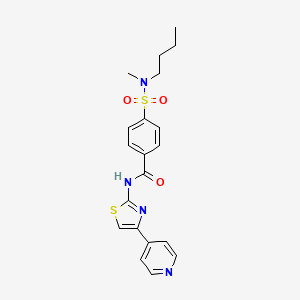

![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)